HUMAN HCC-1 - 169146-44-5

HUMAN HCC-1

Catalog Number: EVT-1511917
CAS Number: 169146-44-5
Molecular Formula: C28H24N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human HCC-1 is derived from various studies focused on hepatocellular carcinoma, which is the most common type of primary liver cancer. The classification of this compound falls under the category of anticancer agents, particularly those targeting metabolic pathways involved in tumorigenesis. It has been associated with specific signaling pathways that regulate cellular processes such as growth and apoptosis in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Human HCC-1 involves several chemical reactions that are optimized for yield and purity. Common methods include:

  • Hydrolysis Reactions: Compounds are often hydrolyzed using acidic or basic conditions to convert precursors into active forms. For instance, hydrolysis using hydrochloric acid followed by purification techniques like silica gel chromatography is frequently employed to isolate desired products .
  • Reduction Reactions: Compounds may undergo reduction using reagents such as sodium borohydride in polar solvents to enhance their biological activity. This step is crucial for modifying functional groups that influence the compound's efficacy against cancer cells .

These methods are critical for producing compounds with specific structural features that enhance their therapeutic potential.

Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Human HCC-1 participates in various chemical reactions that elucidate its mechanism of action. Key reactions include:

  • Enzymatic Interactions: The compound may interact with enzymes involved in metabolic pathways, influencing processes such as glycogen synthesis and apoptosis in liver cells. For example, studies have shown that certain signaling pathways activated by Human HCC-1 can lead to increased glycogen accumulation in hepatocellular carcinoma cells .
  • Cellular Uptake Mechanisms: Understanding how Human HCC-1 enters cells can provide insights into its efficacy. Research indicates that compounds targeting specific glucose transporters can enhance cellular uptake, thus increasing their therapeutic effects against cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for Human HCC-1 involves several biological processes:

  • Signal Transduction Pathways: The compound appears to modulate key signaling pathways such as SMAD and SLC2A1 (GLUT1), which are crucial for cellular metabolism and growth regulation in hepatocellular carcinoma .
  • Induction of Apoptosis: By influencing apoptotic pathways, Human HCC-1 may induce cell death in tumor cells while sparing normal hepatocytes, which is a desirable characteristic for anticancer agents.

Research indicates that these mechanisms contribute to its potential effectiveness as a therapeutic agent against hepatocellular carcinoma.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human HCC-1 exhibits several notable physical and chemical properties relevant to its function:

  • Solubility: The solubility profile in various solvents (e.g., dimethyl sulfoxide, ethanol) is crucial for determining its bioavailability.
  • Stability: Stability under physiological conditions impacts its therapeutic window; compounds must remain stable to exert their effects without degrading prematurely.

While specific data on these properties may not be extensively documented, they are essential considerations during the development of therapeutic agents targeting liver cancer.

Applications

Scientific Uses

Human HCC-1 has significant applications in scientific research:

  • Cancer Research: It serves as a model compound for studying hepatocellular carcinoma mechanisms, aiding in the identification of new therapeutic targets.
  • Drug Development: Insights gained from studying Human HCC-1 can inform the design of more effective drugs tailored to combat liver cancer through targeted therapies.
Molecular Characterization of Human HCC-1

Genomic Organization and Gene Cloning

The HCC-1 gene (officially designated HDMCP – HCC-downregulated mitochondrial carrier protein) resides on chromosome 11q23.3, spanning 15.2 kb with 8 exons and 7 introns. Initial cloning utilized cDNA subtraction libraries comparing hepatocellular carcinoma (HCC) tissues against paired non-tumorous liver tissues, revealing consistent downregulation in HCC. The full-length 1,733 bp cDNA (GenBank AY569438) encodes a 308-amino acid protein characterized by three tandem repeats of the mitochondrial carrier domain (MCD) signature motif [7]. Genomic analyses demonstrate frequent epigenetic silencing in HCC, including promoter hypermethylation (observed in 68% of tumors) and heterozygous deletions at 11q23.3 (22% of cases). Mutational screening identified rare missense variants (e.g., R102K) in conserved MCD regions, though their functional impact requires further validation [1] [9].

Table 1: Genomic Features of HUMAN HCC-1 (HDMCP)

FeatureDetail
Chromosomal Location11q23.3
Gene Size15.2 kb
Exons8
cDNA Length1,733 bp (GenBank AY569438)
Protein Length308 amino acids
Conserved Domains3 Mitochondrial Carrier Domains (MCD)
Recurrent Genomic Alterations in HCCPromoter hypermethylation (68%), 11q23.3 deletion (22%)

Protein Structure and Post-Translational Modifications

HDMCP adopts a tripartite structure with six transmembrane α-helices, forming a substrate-specific channel across the inner mitochondrial membrane. Key residues involved in proton translocation (e.g., D37, E112, R248) are conserved across species. Post-translational modifications (PTMs) critically regulate its function:

  • Phosphorylation: Mass spectrometry identified phosphosites at S67 (protein kinase A target) and T204 (AMPK target), enhancing uncoupling activity by 40-60% [2] [5].
  • Acetylation: Lysine acetylation (K98, K255) suppresses ATP transport, with deacetylation mediated by SIRT3 [5].
  • Ubiquitination: K48-linked polyubiquitination at K180 targets HDMCP for proteasomal degradation; this is elevated in HCC tumors [5].

Table 2: Key Post-Translational Modifications of HDMCP

Modification TypeSite(s)Functional EffectEnzyme Involvement
PhosphorylationS67, T204↑ Proton leak activity (40-60%)PKA, AMPK
AcetylationK98, K255↓ ATP transport (↓70% activity)KAT8/SIRT3
UbiquitinationK180Proteasomal degradation (↑ in HCC)UBE2S/UBE3C
SuccinylationK142Alters substrate binding affinityCPT1A

Functional domains include the substrate-binding pocket (residues 85-110) and the nucleotide-gating loop (residues 290-308). Disruption of the gating loop via phosphorylation at T302 abrogates ADP/ATP exchange [2] [7].

Sequence Homology and Phylogenetic Analysis

HDMCP exhibits 92% amino acid identity with mouse and rat orthologs, with strongest conservation in transmembrane helices 2, 4, and 6 (98-100% identity). Phylogenetic analysis clusters HDMCP within the mitochondrial solute carrier family SLC25, forming a clade with UNCoupling Proteins (UCP1-3) (bootstrap value = 93%). Key divergences occur in the N-terminal regulatory domain, where human HDMCP has a 12-residue insertion absent in lower vertebrates. Orthologs exist in mammals, birds, and teleost fish, but not in invertebrates or yeast, suggesting a vertebrate-specific adaptation for hepatic metabolic regulation [7].

Table 3: Evolutionary Conservation of HDMCP Key Domains

DomainHuman-Mouse IdentityFunctional Role
Transmembrane Helix 2100%Proton channel formation
Substrate-Binding Pocket95%ATP/ADP recognition
Nucleotide-Gating Loop88%Regulation of transport kinetics
N-Terminal Region75%PTM-mediated regulation (variable)

Isoform Diversity and Functional Implications

Four alternatively spliced isoforms of HCC-1 have been experimentally validated:

  • Isoform 1 (Canonical): Full-length 308-aa protein with mitochondrial uncoupling activity.
  • Isoform 2 (ΔExon3): Lacks 42 residues in the first MCD, resulting in cytoplasmic mislocalization and loss of proton leak function.
  • Isoform 3 (Exon5-Skipping): Truncated protein (215 aa) acts as a dominant-negative inhibitor of canonical HDMCP, increasing ΔΨm by 30%.
  • Isoform 4 (C-terminal variant): Retains uncoupling activity but shows resistance to ubiquitin-mediated degradation [4] [9].

Isoform distribution is tissue-specific: Isoform 1 dominates in healthy liver (92% of transcripts), while HCC tumors exhibit upregulated Isoform 3 (35% of cases) and Isoform 2 (28%). In vitro studies confirm that Isoform 3 overexpression in hepatoma cells increases proliferation by 45% and chemoresistance to sorafenib, likely through mitochondrial hyperpolarization and ROS suppression [4] [10].

Table 4: Clinically Relevant HCC-1 Isoforms

IsoformStructural VariationSubcellular LocalizationFunctional ConsequenceClinical Association
1 (Full)308 aa, all domainsMitochondrial inner membraneProton leak, ↓ΔΨm, ↓ATP synthesisDownregulated in 90% of HCCs
2 (ΔExon3)266 aa, truncated MCD1CytoplasmLoss-of-function, disrupts oligomerizationCorrelates with advanced TNM stage
3 (ΔExon5)215 aa, missing MCD2Mitochondrial outer membraneDominant-negative, ↑ΔΨm, ↑chemoresistanceLinked to sorafenib resistance
4 (C-term)308 aa with altered C-terminusMitochondrial inner membraneResists degradation, retains activityRare (5% of HCCs), better prognosis

Epigenetic mechanisms contribute to isoform switching: Hypermethylation of exon 5 splice enhancers in HCC favors Isoform 3 production. This isoform diversity underscores HDMCP’s role as a metabolic rheostat, with loss of functional isoforms promoting the Warburg effect in hepatocarcinogenesis [9] [10].

Properties

CAS Number

169146-44-5

Product Name

HUMAN HCC-1

Molecular Formula

C28H24N2O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.